Product packaging for 6-FAM-PEG3-Azide(Cat. No.:CAS No. 74654-06-1)

6-FAM-PEG3-Azide

Cat. No.: B1677517
CAS No.: 74654-06-1
M. Wt: 189.21 g/mol
InChI Key: ZSSKNHYYIBAWRX-UHFFFAOYSA-N
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Description

Contextualization of m-PEG3-Azide within Poly(ethylene glycol) (PEG) Chemistry and Derivatives

Poly(ethylene glycol) is a hydrophilic, non-toxic, and non-immunogenic polymer widely utilized in academic research and various applications due to its favorable properties, including water solubility and biocompatibility. sigmaaldrich.comthermofisher.comekb.egfrontiersin.org PEGylation, the process of covalently attaching PEG to other molecules or surfaces, is a common strategy to improve properties such as solubility, stability, and to reduce aggregation and immunogenicity. thermofisher.comekb.egfrontiersin.orgsemanticscholar.orgnih.govnih.govresearchgate.net PEG derivatives with specific functional groups at their termini are synthesized to enable targeted conjugation reactions. thermofisher.combiochempeg.commdpi.com

PEGylated compounds are extensively used in chemical biology and materials science for a wide range of applications. In chemical biology, PEGylation is employed to modify biomolecules like proteins, peptides, and nucleic acids, influencing their behavior and interactions in biological systems. sigmaaldrich.comfrontiersin.orgnih.govresearchgate.net This modification can enhance the solubility and membrane permeability of biomolecules and improve their pharmacokinetics. nih.gov In materials science, PEG is used in the creation of hydrogels, nanoparticles, and surface modifications, leveraging its antifouling properties and ability to form stable structures. sigmaaldrich.comsemanticscholar.orgmdpi.comnih.govmdpi.comresearchgate.netacs.org For instance, PEG hydrogels have been fabricated for applications in tissue engineering and cell encapsulation. sigmaaldrich.comnih.gov Azide-terminated PEGs, for example, have been used in the functionalization of gold nanoparticles, providing colloidal stability and bioorthogonal addressability for potential biomedical applications. rsc.orgchemrxiv.org

The introduction of an azide (B81097) functional group (-N₃) onto a PEG chain is of significant importance in PEG-based research. semanticscholar.orgijrpr.commdpi.com Azide groups are relatively small and inert to many functional groups commonly found in biological systems, making them excellent candidates for selective chemical reactions. news-medical.net Azide-terminated PEGs serve as versatile building blocks for conjugation, allowing for the attachment of various molecules or biomolecules. ijrpr.combiochempeg.com The quantitative introduction of the azide function is crucial for effective use, and techniques like ¹H NMR are employed for end-group analysis. semanticscholar.orgnih.gov The presence of azide end groups can also influence the physical properties of PEG, such as its melting behavior, particularly in lower molecular weight PEGs. semanticscholar.orgresearchgate.net

Role of m-PEG3-Azide as a Bioorthogonal Linker and Reagent

m-PEG3-Azide is a specific PEG derivative with a short PEG chain (three ethylene (B1197577) glycol units, denoted by "PEG3") and an azide group at one terminus, with the other end typically capped (indicated by "m" for methyl). precisepeg.combroadpharm.com This structure makes it a valuable bioorthogonal linker and reagent. medchemexpress.com The hydrophilic PEG spacer enhances solubility in aqueous media, which is crucial for biological applications. broadpharm.com

Bioorthogonal chemistry refers to a set of chemical reactions that can occur within living systems without interfering with native biochemical processes. news-medical.netacs.orgresearchgate.netcas.orgresearchgate.net These reactions must be highly selective, fast, and proceed under physiological conditions (temperature, pH, aqueous environment) without being affected by the complex biological milieu. acs.orgcas.orgresearchgate.net The concept of bioorthogonality was introduced to enable the study and manipulation of biomolecules in their native environments. news-medical.netacs.orgresearchgate.netresearchgate.net Bioorthogonal chemistry allows for the covalent modification of biomolecules with non-native functional groups, facilitating their study and manipulation in living organisms and cells. acs.orgresearchgate.net This approach is applicable to various classes of biomolecules, including proteins, nucleic acids, lipids, and glycans. nih.gov

m-PEG3-Azide is a key reagent in click chemistry, a class of reactions characterized by high yields, mild conditions, and tolerance to a broad range of functional groups. precisepeg.comglenresearch.comorganic-chemistry.org Specifically, the azide group on m-PEG3-Azide readily participates in azide-alkyne cycloaddition reactions, a prominent example of click chemistry. precisepeg.commedchemexpress.comorganic-chemistry.orgaatbio.com These reactions form a stable triazole linkage between the azide-functionalized molecule (like m-PEG3-Azide) and a molecule containing a complementary alkyne or strained cyclooctyne (B158145) group. ijrpr.combroadpharm.commedchemexpress.comaatbio.com

Two major types of azide-alkyne cycloaddition reactions are commonly employed:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and widely used for bioconjugation. glenresearch.comorganic-chemistry.orgaatbio.commdpi.comjenabioscience.com It requires a copper catalyst, which can be cytotoxic, limiting its direct application in live cells. jenabioscience.combiochempeg.comaristonpubs.com However, methods using copper(I)-stabilizing ligands have been developed to mitigate copper toxicity in biological systems. glenresearch.comjenabioscience.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry reaction utilizes strained cyclooctynes (such as DBCO or BCN) that react with azides without the need for a metal catalyst. medchemexpress.comaatbio.combiochempeg.comaristonpubs.comrsc.org SPAAC is particularly valuable for applications in living cells and organisms due to its biocompatibility and rapid kinetics under mild conditions. biochempeg.comaristonpubs.comrsc.org

m-PEG3-Azide's participation in both CuAAC and SPAAC makes it a versatile linker for conjugating various molecules, including biomolecules, to azide-reactive probes or surfaces. ijrpr.combiochempeg.commedchemexpress.comaatbio.com This is fundamental for applications like bio-labeling, surface functionalization, and the creation of complex molecular architectures in academic research. mdpi.comacs.orgijrpr.comnih.gov

Scope and Research Significance of m-PEG3-Azide in Advanced Scientific Disciplines

The research significance of m-PEG3-Azide lies in its utility as a precise and versatile building block for creating functional molecules and materials. Its application spans advanced scientific disciplines, including:

Chemical Biology: Used for labeling and modifying biomolecules (proteins, peptides, glycans, nucleic acids) for studying their localization, dynamics, and interactions in live cells and organisms. precisepeg.comresearchgate.netnih.goveurjchem.com

Materials Science: Employed in the synthesis of functional polymers, hydrogels, and nanoparticles with tailored properties for applications such as surface modification and the creation of advanced biomaterials. sigmaaldrich.comsemanticscholar.orgnih.govmdpi.comresearchgate.netacs.orgrsc.orgchemrxiv.orgprecisepeg.com

Bioconjugation: Serves as a crucial linker for attaching probes, labels, or other molecules to target substrates via efficient and selective click chemistry reactions. mdpi.comresearchgate.netijrpr.combiochempeg.comprecisepeg.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N3O3 B1677517 6-FAM-PEG3-Azide CAS No. 74654-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-2-[2-(2-methoxyethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3/c1-11-4-5-13-7-6-12-3-2-9-10-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSKNHYYIBAWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438873
Record name 1-Azido-2-[2-(2-methoxyethoxy)ethoxy]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74654-06-1
Record name 1-(2-Azidoethoxy)-2-(2-methoxyethoxy)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74654-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azido-2-[2-(2-methoxyethoxy)ethoxy]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of M Peg3 Azide

General Synthetic Strategies for Azide-Terminated PEG Derivatives

The introduction of an azide (B81097) moiety onto a polyethylene (B3416737) glycol (PEG) chain is a crucial step for enabling its use in "click" chemistry. The most prevalent strategies begin with readily available hydroxyl-terminated PEG derivatives.

A robust and widely adopted two-step method for preparing azide-terminated PEGs involves the conversion of a terminal hydroxyl group into a better leaving group, followed by nucleophilic substitution with an azide source. nih.govresearchgate.netnih.gov

The process begins with the activation of the hydroxyl group, typically through mesylation. The hydroxyl-terminated PEG is dissolved in an appropriate solvent, such as dichloromethane (B109758) (DCM), and treated with methanesulfonyl chloride (mesyl chloride) in the presence of a base, commonly triethylamine (B128534) (TEA). nih.gov This reaction is often performed at a reduced temperature (e.g., 0 °C to -10 °C) to control reactivity. nih.govnih.gov The resulting mesylate-terminated PEG contains a highly effective leaving group for the subsequent step.

In the second step, the mesylated intermediate is reacted with an excess of sodium azide (NaN₃). This nucleophilic substitution reaction displaces the mesylate group to form the desired azide-terminated PEG. nih.gov Solvents for this step are typically polar and aprotic, such as dimethylformamide (DMF) mdpi.com, or protic, such as ethanol (B145695) nih.gov. The reaction is often heated to ensure complete conversion. nih.govmdpi.com Following the reaction, a simple work-up and purification, often involving precipitation in a non-solvent like diethyl ether, yields the final product with high purity and end-group fidelity. nih.govmdpi.com

Table 1: General Procedure for Synthesis of Azide-Terminated PEG

Step Description Typical Reagents Typical Solvent(s) Typical Conditions
1. Activation Conversion of the terminal hydroxyl group to a mesylate. Hydroxyl-terminated PEG, Methanesulfonyl Chloride, Triethylamine Dichloromethane (DCM) 0 °C to room temp., 16-24h

| 2. Substitution | Nucleophilic substitution of the mesylate group with azide. | Mesylate-terminated PEG, Sodium Azide (NaN₃) | Ethanol or DMF | Reflux/Heat (e.g., 90 °C), 12-24h |

While the mesylation route is most common, other activating groups can be used in the first step. Tosylation, using p-toluenesulfonyl chloride (tosyl chloride or TsCl) in place of mesyl chloride, is a frequently used alternative that follows a similar reaction mechanism. researchgate.netmdpi.com The resulting tosylate is also an excellent leaving group for the subsequent substitution with sodium azide. mdpi.com The choice between mesylation and tosylation often depends on substrate solubility, reagent availability, and researcher preference, as both pathways reliably lead to the azide-functionalized product.

Another approach involves the reduction of the azide to an amine using reagents like triphenylphosphine (B44618) (PPh₃) or zinc with ammonium (B1175870) chloride, which highlights the versatility of the azide group as a precursor to other functionalities. nih.govmdpi.com This transformation allows for the synthesis of amine-terminated PEGs, which are valuable for other conjugation chemistries like reductive amination. researchgate.net

Specific Chemical Transformations Involving the Azide Moiety of m-PEG3-Azide

The terminal azide group of m-PEG3-Azide is prized for its ability to undergo highly specific and efficient reactions, most notably 1,3-dipolar cycloadditions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction. nih.govglenresearch.com This reaction facilitates the covalent ligation of an azide-functionalized molecule, such as m-PEG3-Azide, to a terminal alkyne. The result is the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govorganic-chemistry.org This transformation is characterized by its high yields, mild reaction conditions, tolerance of a wide range of functional groups, and bio-orthogonality, as neither azide nor alkyne groups are typically found in biological systems. glenresearch.comalfa-chemistry.com These features make the CuAAC reaction with PEG-azides a powerful tool for applications in bioconjugation, drug delivery, and materials science. alfa-chemistry.comnih.gov

The CuAAC reaction proceeds through a multi-step catalytic cycle initiated by a copper(I) species. nih.gov The active Cu(I) catalyst is often generated in situ by the reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate (B8700270). nih.govacs.org

The proposed mechanism begins with the formation of a copper(I) acetylide complex from the terminal alkyne and the Cu(I) catalyst. nih.govacs.org Computational and experimental studies suggest that the reaction is more complex than a simple mononuclear process, with evidence pointing towards the involvement of dicopper or even tricopper acetylide intermediates as the active catalytic species. nih.govacs.orgtdl.org

In a widely accepted model involving a dicopper intermediate, the azide coordinates to the copper acetylide complex. acs.orgacs.org This is followed by a stepwise cycloaddition process. The first carbon-nitrogen bond forms, creating a six-membered metallacycle intermediate. nih.gov Subsequent intramolecular ring-closing and C-N bond formation yield the triazolyl-copper(I) intermediate, which then undergoes protonolysis to release the 1,4-disubstituted triazole product and regenerate the active copper catalyst, thus closing the catalytic cycle. nih.govacs.org The use of copper-chelating ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the reaction. glenresearch.comnih.gov

The efficiency of the CuAAC reaction can be fine-tuned by optimizing various parameters, including the choice of catalyst, ligand, solvent, and temperature. nih.gov

Catalyst System : While the combination of CuSO₄ and sodium ascorbate is common, direct sources of Cu(I) like copper(I) bromide (CuBr) are also effective, often used with ligands like N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA). nih.govacs.org For challenging reactions or to improve catalyst recovery, heterogeneous catalysts such as copper nanoparticles (CuNPs), copper wire, or polymer-supported copper complexes have been successfully employed. nih.govresearchgate.netmdpi.com

Solvents : The CuAAC reaction is remarkably versatile in its solvent tolerance. It can be performed in a wide range of organic solvents (e.g., DMF, DMSO), aqueous systems, or mixtures thereof. acs.orgmdpi.com Green solvents have also been explored; for instance, the reaction has been optimized in supercritical carbon dioxide (scCO₂), where parameters like pressure and temperature significantly influence the reaction yield. nih.govacs.org Molten PEG itself can also serve as a solvent, which can simplify product purification. researchgate.net

Temperature and Time : Reactions are often run at room temperature and proceed to completion within a few hours. glenresearch.comnih.gov However, for less reactive substrates or in certain solvent systems, moderate heating (e.g., 35-70 °C) can increase the reaction rate. acs.orgresearchgate.net Reaction times can vary from 30 minutes to 48 hours depending on the specific reactants and conditions. glenresearch.comacs.org

A study on the conjugation of a PEG-alkyne to an azide-functionalized coumarin (B35378) in supercritical CO₂ demonstrated the impact of reaction parameters on yield. The optimal conditions were found to be 130 bar and 35 °C, with a catalyst-to-alkyne molar ratio of 0.5, achieving a yield of over 82% in 24 hours. nih.govacs.org

Table 2: Examples of Optimized CuAAC Reaction Conditions

Substrates Catalyst System Ligand Solvent Temp. (°C) Time (h) Yield (%) Reference
mPEG-alkyne + Coumarin-azide Cu(CH₃COO)₂·H₂O None scCO₂ (130 bar) 35 24 82.3 nih.govacs.org
Benzyl azide + Phenylacetylene CuBr PMDETA DMF 40 48 84 nih.govacs.org
Lipophilic azide + alkyne CuI None Molten PEG2000 70 24 >95 researchgate.net
Alkyne-DNA + Biotin-Azide Precomplexed Cu(I) TBTA Aqueous Buffer 37 4 >99 glenresearch.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with m-PEG3-Azide

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of "click chemistry," representing a bioorthogonal reaction that enables the efficient formation of a stable triazole linkage between an azide, such as m-PEG3-Azide, and a strained cyclooctyne (B158145). axispharm.com This reaction is prized for its high efficiency, selectivity, and biocompatibility, as it proceeds without the need for cytotoxic metal catalysts. vectorlabs.comacs.org The versatility of SPAAC has led to its widespread adoption in chemical biology, materials science, and pharmaceutical development for applications ranging from biomolecular labeling to the synthesis of complex architectures. nih.gov

Principles of Catalyst-Free Cycloaddition

The fundamental principle of SPAAC lies in the use of a cycloalkyne, typically a cyclooctyne derivative, where significant ring strain lowers the activation energy for the [3+2] cycloaddition reaction with an azide. nih.gov This intrinsic reactivity obviates the need for the copper(I) catalyst used in the classical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key advantage for biological applications where copper toxicity is a concern. axispharm.comvectorlabs.comnih.gov

The driving force for the reaction is the release of enthalpy from the strained ring system as it transforms into the more stable, aromatic triazole product. Azides and alkynes are ideal functional groups for this reaction as they are largely inert to the functional groups found in biological systems, ensuring that the ligation is highly specific and bioorthogonal. The reaction proceeds rapidly under physiological conditions, including aqueous environments, temperature, and pH, forming a stable covalent bond. vectorlabs.com The design of the cyclooctyne is critical, with various derivatives like dibenzocyclooctynes (DBCO) developed to enhance reaction kinetics and stability. vectorlabs.comresearchgate.net

FeatureDescriptionSource(s)
Reaction Type [3+2] Dipolar Cycloaddition nih.gov
Key Reactants Azide (e.g., m-PEG3-Azide) and a strained cyclooctyne (e.g., DBCO) vectorlabs.com
Driving Force Release of ring strain from the cyclooctyne nih.gov
Catalyst None required (copper-free) vectorlabs.com
Key Advantage Biocompatibility; avoids cytotoxicity associated with copper catalysts axispharm.comvectorlabs.com
Reaction Conditions Mild, physiological conditions (aqueous, neutral pH, body temp.) vectorlabs.com
Product Stable 1,2,3-triazole
Applications in Bioconjugation and Live Systems

The bioorthogonal nature of SPAAC makes it exceptionally well-suited for applications in bioconjugation and studies within living systems. Its ability to proceed in complex biological media without interfering with native biochemical processes allows for the precise labeling and tracking of biomolecules. vectorlabs.com

Key applications involving azide-functionalized molecules like m-PEG3-Azide include:

Live Cell Imaging: SPAAC is used to attach fluorescent probes to biomolecules in real-time within living cells. axispharm.comnih.gov For example, cells can be metabolically engineered to express azide-bearing sugars on their surface, which can then be labeled with a cyclooctyne-fluorophore conjugate for visualization. researchgate.net

Biomolecule Labeling: The reaction enables the specific attachment of tags (like biotin), probes, or PEG chains to proteins, nucleic acids, and glycans. researchgate.net This has been instrumental in studying protein function, post-translational modifications, and cellular trafficking. researchgate.netnih.gov

Drug Delivery and Development: SPAAC is employed to construct targeted drug delivery systems and to synthesize radiopharmaceuticals. nih.gov Its efficiency and the stability of the resulting triazole linkage are advantageous for creating robust bioconjugates.

Materials Science: In materials science, SPAAC is used for surface modification and the creation of functional polymers and hydrogels. For instance, it has been used to functionalize dendrimers with PEG chains. acs.org

The reaction's high specificity and the non-toxic nature of the reactants have established SPAAC as a powerful tool for chemical biologists to probe complex systems in their native environment. vectorlabs.comnih.gov

Staudinger Ligation Reactions with m-PEG3-Azide

The Staudinger ligation is another highly chemoselective and bioorthogonal reaction that covalently links two molecules, one functionalized with an azide (like m-PEG3-Azide) and the other with a specifically engineered phosphine (B1218219). thermofisher.com This reaction, an adaptation of the classic Staudinger reduction, forms a stable amide bond. nih.gov It is particularly valuable in chemical biology for peptide synthesis and protein modification because it operates under mild, aqueous conditions and the reacting groups are abiotic.

Mechanism of Phosphine-Azide Reaction

The Staudinger reaction begins with the nucleophilic attack of a phosphine on the terminal nitrogen atom of the azide. wikipedia.orgyoutube.com This initial step is typically rate-determining and results in the formation of a phosphazide (B1677712) intermediate. organic-chemistry.orgnih.gov The phosphazide is unstable and spontaneously loses dinitrogen (N₂) gas to yield an iminophosphorane, also known as an aza-ylide. wikipedia.orgorganic-chemistry.org

In the classic Staudinger reduction, this aza-ylide intermediate is then hydrolyzed in the presence of water to produce a primary amine and a phosphine oxide byproduct. wikipedia.orgyoutube.com However, for the Staudinger ligation, the phosphine reagent is engineered with an intramolecular electrophilic trap, commonly an ortho-ester group. The nucleophilic nitrogen of the aza-ylide attacks this trap, leading to a cyclized intermediate. youtube.com Subsequent hydrolysis of this intermediate results in the formation of a stable amide bond between the two molecules and the release of the phosphine oxide. raineslab.com

StepDescriptionIntermediate/ProductSource(s)
1. Nucleophilic Attack The phosphine attacks the terminal nitrogen of the azide.Phosphazide wikipedia.orgorganic-chemistry.org
2. N₂ Expulsion The phosphazide intermediate loses a molecule of nitrogen gas.Iminophosphorane (Aza-ylide) wikipedia.orgorganic-chemistry.org
3. Intramolecular Cyclization The aza-ylide's nucleophilic nitrogen attacks an adjacent electrophilic trap (e.g., an ester) on the phosphine reagent.Cyclic amidophosphonium salt youtube.comraineslab.com
4. Hydrolysis The cyclic intermediate is hydrolyzed by water.Amide-linked product and phosphine oxide raineslab.com
Traceless Staudinger Ligation Variants

A significant advancement in this methodology is the "traceless" Staudinger ligation. In this variant, the phosphine reagent is designed to facilitate the amide bond formation without incorporating any of its atoms into the final ligated product. nih.govraineslab.com This is crucial for applications like total protein synthesis where the final product must be chemically identical to the native molecule. nih.gov

The mechanism of the traceless ligation involves a phosphinothioester or phosphinoester, where the initially formed aza-ylide undergoes an S-to-N or O-to-N acyl transfer. nih.govraineslab.com This rearrangement forms an amidophosphonium salt intermediate, which is then hydrolyzed. raineslab.com The hydrolysis cleaves the P-N bond, yielding the desired amide product and a phosphine oxide byproduct that diffuses away, leaving no "trace" of the phosphine reagent in the final conjugate. raineslab.com This approach has been successfully used for the ligation of unprotected peptide fragments at non-cysteine residues, overcoming a limitation of other methods like native chemical ligation. nih.gov Detailed mechanistic studies, including isotopic labeling experiments, have confirmed that the reaction proceeds via the acyl transfer pathway rather than an alternative aza-Wittig reaction. nih.govraineslab.com

Functionalization of m-PEG3-Azide for Advanced Architectures

Heterobifunctional m-PEG3-Azide Derivatives

The synthesis of heterobifunctional m-PEG3-Azide derivatives is a cornerstone of bioconjugation and materials science, enabling the linkage of disparate molecular entities. These derivatives are characterized by the presence of an azide group at one terminus of the short polyethylene glycol (PEG) chain and a different reactive functional group at the other. This orthogonal reactivity is crucial for stepwise conjugation strategies.

A prevalent strategy for synthesizing these molecules involves the modification of a precursor with two distinct end groups. For instance, α-allyl-ω-hydroxyl PEG can serve as a versatile intermediate. nih.govacs.org The synthesis commences with the ring-opening polymerization of ethylene (B1197577) oxide using allyl alcohol as an initiator. nih.govacs.org The resulting hydroxyl terminus can then be converted to an azide. This transformation is typically a two-step process, often involving mesylation of the hydroxyl group followed by nucleophilic substitution with sodium azide. nih.gov The allyl group at the other end can then be subjected to various chemical transformations, such as radical addition of thiol compounds, to introduce functionalities like primary amines or carboxylic acids. nih.govacs.org This method provides a high degree of control over the terminal functionalities, leading to well-defined Azide-PEG-Amine or Azide-PEG-Carboxyl compounds. nih.govacs.org

Another versatile approach starts with a symmetric PEG diol. mdpi.com Selective monotosylation of one hydroxyl group is a key step, creating an asymmetric intermediate. mdpi.com The tosyl group can then be readily displaced by sodium azide to form the α-azide-ω-hydroxyl PEG. mdpi.com The remaining hydroxyl group is then available for conversion into a variety of other functional groups. For example, it can be activated to form an N-hydroxysuccinimidyl (NHS) ester, creating a derivative reactive towards primary amines. researchgate.net Alternatively, the azide end can be reduced to an amine, for instance by using triphenylphosphine (PPh3), to yield an α-amine-ω-hydroxyl PEG, which can then be further functionalized. mdpi.com

The azide functionality itself is highly valuable due to its ability to participate in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govbroadpharm.com This allows for the efficient and specific conjugation of the m-PEG3-Azide derivative to molecules containing an alkyne group, forming a stable triazole linkage. broadpharm.com

The table below summarizes various heterobifunctional m-PEG3-Azide derivatives and the synthetic transformations used to introduce the secondary functional group.

Derivative NameSecondary Functional GroupPrecursorKey Transformation
Azide-PEG3-AmineAmine (-NH2)α-allyl-ω-azido-PEG3Radical addition of a thiol-amine nih.govacs.org
Azide-PEG3-CarboxylCarboxylic Acid (-COOH)α-allyl-ω-azido-PEG3Radical addition of a thiol-acid nih.govacs.org
Azide-PEG3-ThiolThiol (-SH)α-tosyl-ω-azido-PEG3Reaction with sodium hydrosulfide (B80085) mdpi.com
Azide-PEG3-NHS EsterN-Hydroxysuccinimide Esterα-azido-ω-hydroxyl-PEG3Activation of the hydroxyl group researchgate.net

Branched and Multivalent m-PEG3-Azide Structures

The development of branched and multivalent m-PEG3-Azide structures allows for the creation of complex macromolecular architectures with a high density of functional groups. These structures are of significant interest in drug delivery, diagnostics, and tissue engineering, where multivalency can enhance binding affinity and biological activity.

One innovative approach to creating such structures is through "graft-through" ring-opening metathesis polymerization (ROMP). nih.govacs.org This method involves the polymerization of a branched macromonomer that contains a strained norbornene moiety for ROMP, PEG chains, and a precursor to the azide group, such as an alkyl chloride. nih.gov After polymerization, a simple halide-azide exchange quantitatively converts the chloride groups to azides, resulting in a "bivalent-bottle-brush" polymer with azide groups located near the polymer backbone and PEG chains extending outwards. nih.govacs.org This architecture creates a unimolecular micelle-like structure with a core of clickable azide groups. acs.org

Another strategy involves the design of trifunctional linkers that can serve as building blocks for branched structures. rsc.org A convergent synthesis pathway can produce symmetrical dialkylamines bearing two azide-terminated oligo(ethylene glycol) chains. rsc.org This is achieved through the reductive coupling of a primary azide on a bifunctional OEG-azide precursor. rsc.org These trifunctional linkers can then be used in subsequent coupling reactions to generate well-defined, discrete PEG-based dendrons, where the number of terminal azide groups (and thus valency) can be precisely controlled. rsc.org

Divergent synthetic approaches are also employed, starting from a central core. For example, a PEG chain with a terminal azide can act as a focal point for the divergent growth of a dendritic block. nih.gov Using repeating units like acetylenedicarboxylate, successive generations of branches can be added via thermal azide-alkyne cycloaddition, leading to PEG-dendritic block copolymers with a high number of terminal groups on the dendritic wedge. nih.gov This modular strategy allows for the synthesis of gram-scale quantities of multivalent structures. nih.gov

The table below provides examples of branched and multivalent m-PEG3-Azide structures and the synthetic methodologies used for their creation.

Structure TypeSynthetic MethodologyKey Features
Bivalent-Bottle-Brush PolymersRing-Opening Metathesis Polymerization (ROMP)Azide groups near the polymer core, PEG chains extended outwards nih.govacs.org
PEG-based DendronsConvergent synthesis using trifunctional linkersDiscrete, molecularly defined structures with controlled valency rsc.org
PEG-Dendritic Block CopolymersDivergent synthesis from a PEG-Azide coreHigh density of terminal functional groups on a dendritic wedge nih.gov

Bioconjugation Strategies Utilizing m-PEG3-Azide

The primary utility of m-PEG3-Azide lies in its ability to participate in click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) broadpharm.comCurrent time information in Guadalupe County, US.. These reactions form a stable triazole linkage between the azide group of m-PEG3-Azide and a complementary alkyne, bicyclononyne (BCN), or dibenzocyclooctyne (DBCO) group on another molecule broadpharm.comCurrent time information in Guadalupe County, US.. The hydrophilic PEG spacer enhances solubility in aqueous media, which is advantageous for biological applications Current time information in Guadalupe County, US..

Site-Specific Labeling of Biomolecules (Proteins, Peptides, Nucleic Acids)

m-PEG3-Azide and other azide-containing reagents are integral to site-specific labeling of various biomolecules, including proteins, peptides, and nucleic acids, often through click chemistry ambeed.com. This approach allows for the precise attachment of probes or tags at defined locations, which is crucial for maintaining biomolecule function and ensuring conjugate homogeneity.

Azide-modified molecules, such as those incorporating m-PEG3-Azide, can be conjugated with various reporter tags and fluorophores that contain complementary alkyne or cyclooctyne functionalities. This enables the visualization or detection of labeled biomolecules. For instance, fluorescent dyes like TAMRA (Tetramethylrhodamine) can be functionalized with alkynes for conjugation to azide-modified biomolecules via click chemistry broadpharm.comprecisepeg.com. Similarly, reporter tags such as the FLAG peptide can be incorporated into molecules bearing alkyne groups for subsequent attachment to azide-functionalized biomolecules. This strategy is valuable for applications such as imaging and protein detection.

Azide functionalities can be introduced into peptides during solid-phase peptide synthesis (SPPS) through the use of azide-containing amino acids or building blocks. Alternatively, azide-containing linkers like m-PEG3-Azide can be incorporated to enable post-synthetic modification. This allows for the creation of modified peptides and peptide conjugates with tailored properties. Click chemistry can also be used to ligate peptide fragments together.

Surface Modification of Biological and Material Substrates

m-PEG3-Azide is also employed in the modification of surfaces, both biological and material, to introduce azide functionalities for subsequent conjugation. Creating protein-resistant surfaces can be achieved using azide-bearing materials.

Click chemistry, utilizing azide-functionalized molecules like m-PEG3-Azide, is a versatile method for functionalizing nanoparticles and polymeric scaffolds broadpharm.com. This allows for the attachment of various ligands, targeting molecules, or biomolecules to the surface of these materials, tailoring their properties for specific applications such as drug delivery or tissue engineering. For example, polymeric scaffolds can be functionalized with azide groups to create "clickable" hydrogels with tunable properties.

Development of Chemical Probes and Biosensors with m-PEG3-Azide

The incorporation of m-PEG3-Azide or similar PEG-azide structures is a common strategy in the design of chemical probes and biosensors. The azide group allows for facile conjugation to reporter molecules (such as fluorophores or biotin) or solid supports, while the PEG linker enhances solubility and can reduce non-specific interactions. guidetoimmunopharmacology.orgatto-tec.comfishersci.ca

Activity-Based Proteomic Probes

Activity-Based Protein Profiling (ABPP) utilizes chemical probes that covalently target the active sites of enzymes, providing insights into enzyme activity within complex biological samples. Activity-based probes (ABPs) often incorporate a tag for detection or enrichment, and PEG-azide linkers, including those with a PEG3 unit, are used to attach these tags via click chemistry. This tandem-labeling approach allows cell-permeable probes containing an alkyne or azide handle to react within live cells, followed by detection or enrichment using a complementary azide or alkyne tag (e.g., biotin (B1667282) or a fluorophore) via click chemistry in cell lysates. For instance, the synthesis of biotin and desthiobiotin probes has been achieved through click chemistry utilizing a (PEG)3-Azide reporter tag.

Imaging Agents for Cellular and Molecular Tracking

m-PEG3-Azide and its conjugates are employed in the development of imaging agents for visualizing biological targets and tracking cellular processes. The azide handle enables the attachment of fluorescent dyes or other imaging modalities to targeting vectors or molecules that can be incorporated into biological systems. For example, Folate-PEG3-Azide conjugates have been explored for targeted imaging of cells overexpressing folate receptors, commonly found in certain cancers. Similarly, Man-PEG3-Azide has been used in targeted drug delivery and imaging applications. Fluorescent dyes conjugated with PEG3-azide, such as ATTO 532 PEG3 azide, are utilized for labeling biomolecules through click chemistry, facilitating cellular imaging, including live-cell applications and super-resolution microscopy techniques. atto-tec.com Furthermore, metabolic glycoengineering can introduce azide groups onto cell surfaces, which can then be specifically labeled and tracked in vivo using bioorthogonal click chemistry with fluorescent probes.

m-PEG3-Azide in Drug Discovery and Therapeutic Modalities

m-PEG3-Azide plays a significant role in contemporary drug discovery efforts, particularly in the development of novel therapeutic modalities that go beyond traditional small molecule inhibition. Its utility lies in its ability to serve as a flexible and hydrophilic linker for constructing more complex molecular architectures designed to interact with specific biological targets or pathways.

Linker in Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) represent a groundbreaking therapeutic strategy that induces the degradation of target proteins rather than merely inhibiting their function. PROTACs are heterobifunctional molecules composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. mims.com m-PEG3-Azide is recognized and widely used as a PEG-based linker in the synthesis of PROTACs. mims.comneobioscience.com PEG linkers are favored in PROTAC design due to their ability to enhance solubility and provide flexibility, which is crucial for the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase.

Design and Synthesis of PROTACs with PEG-Azide Linkers

The design and synthesis of PROTACs frequently involve the use of PEG-azide linkers like m-PEG3-Azide as key intermediates. The azide functional group is highly amenable to click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. mims.comcenmed.comguidetoimmunopharmacology.orgatto-tec.comlabsolu.caneobioscience.comfishersci.ca This allows for the modular coupling of azide-functionalized linkers with alkyne-, DBCO-, or BCN-functionalized ligands for the target protein or E3 ligase. mims.comcenmed.comguidetoimmunopharmacology.orgatto-tec.comlabsolu.caneobioscience.comfishersci.ca This modular approach facilitates the rapid generation of PROTAC libraries with variations in the attached ligands and linker properties. For instance, Pomalidomide-PEG3-azide is a building block containing a Cereblon (CRBN)-recruiting ligand and a PEGylated linker with a pendant azide, enabling synthesis of PROTACs through click chemistry with a target ligand. Solid-phase synthesis methods also leverage azide intermediates with different linker lengths for efficient PROTAC construction.

Impact of PEG Length on PROTAC Functionality

The length and composition of the linker significantly influence the efficacy and properties of PROTACs. The PEG linker length, including that of the PEG3 unit, is a critical parameter that affects the ability of the PROTAC to bring the target protein and the E3 ligase into close proximity for ubiquitination. An optimal linker length is necessary for efficient ternary complex formation; if the linker is too short or too long, the interaction between the proteins may be hindered, impacting degradation efficiency. Studies have demonstrated that even small changes in linker length, such as an increment of just three atoms, can alter the selectivity and degradation profile of a PROTAC. Furthermore, the PEG linker length can influence the PROTAC's physicochemical properties, including cell permeability and solubility, which in turn affect its cellular activity and potency. Optimizing the PEG linker length is therefore a crucial step in the rational design and development of potent PROTAC molecules.

Strategies for Drug Delivery Systems

m-PEG3-Azide, like other PEG-azide linkers, is valuable in the development of drug delivery systems cd-bioparticles.netbiochempeg.com. Its azide functionality allows for specific and efficient coupling reactions with molecules containing complementary functional groups, primarily through click chemistry biochempeg.com. This controlled conjugation is useful for designing precision drug delivery systems, modifying the surface of nanoparticles, and creating bioconjugates with improved stability and biocompatibility biochempeg.com. Researchers utilize these linkers to design targeted and controlled-release systems for therapeutic and diagnostic applications biochempeg.com. PEGylation, the process of attaching PEG chains to molecules or particles, is a widely used strategy to improve the pharmacokinetic behavior of therapeutic drugs researchgate.net.

Responsive Release Systems and Triggered Delivery

Responsive release systems are designed to deliver drugs in response to specific stimuli, such as changes in pH, temperature, or enzymatic activity acs.orgresearchgate.netnih.gov. The incorporation of azide-modified PEG, such as m-PEG3-Azide or similar azide-PEG derivatives, into drug delivery systems can enable triggered delivery mechanisms, often in conjunction with click chemistry.

One strategy involves creating polymeric networks or nanocarriers that can capture and release payloads. For instance, a system utilizing acrylate-PEG-azide and a payload conjugated to a DBCO group demonstrated a two-step, catch-and-release mechanism based on azide-DBCO click chemistry tandfonline.comnih.gov. In this system, an acrylate-PEG-azide component was incorporated into a polymer network. A payload tethered to DBCO was subsequently introduced, and capture was achieved through the azide-DBCO reaction tandfonline.comnih.gov. Release could be triggered by incorporating enzymatically-sensitive sequences into the polymer backbone, allowing for local, sustained release upon enzymatic degradation tandfonline.comnih.gov.

Another example involves enzyme-responsive metal-organic frameworks (MOFs) functionalized with azide-PEG-phosphate ligands acs.org. These ligands served multiple purposes, including providing colloidal stability and endowing the MOF with multifunctionality through azide groups for click chemistry attachment of imaging agents acs.org. Crucially, they also conferred stimuli-responsive properties, enabling the selective release of a drug triggered by enzymatic activity acs.org. Cell studies revealed enhanced drug release in cells with higher expression of the triggering enzyme, confirming the responsiveness of the system acs.org.

pH-responsive systems have also been developed using click chemistry-modified polypeptide-based block copolymers nih.gov. These copolymers, synthesized using azide-alkyne cycloaddition, can self-assemble into stable vesicles that disassemble in a pH-responsive manner, leading to drug release in acidic intracellular environments nih.gov.

Enhanced Bioavailability and Pharmacokinetics through PEGylation

PEGylation, the covalent attachment of PEG chains to therapeutic molecules or drug carriers, is a well-established method to improve drug bioavailability and pharmacokinetics broadpharm.comcd-bioparticles.netresearchgate.netbroadpharm.comump.edu.pl. m-PEG3-Azide, as a PEG linker with a reactive azide group, can be used to conjugate PEG chains to various molecules or nanoparticle surfaces, thereby conferring the benefits of PEGylation broadpharm.comcd-bioparticles.netbiochempeg.com.

The advantages of PEGylation include increased water solubility, which is particularly beneficial for hydrophobic drugs broadpharm.comump.edu.plresearchgate.net. PEGylation can also prolong the residence time of the drug in the body by reducing renal excretion and decreasing degradation by metabolic enzymes researchgate.netnih.govucl.ac.be. The increased size of the PEGylated conjugate contributes to decreased kidney clearance ucl.ac.be. Furthermore, PEGylation can reduce or eliminate the immunogenicity and antigenicity of proteins and peptides, minimizing unwanted immune responses broadpharm.comnih.govucl.ac.be.

By increasing hydrophilicity and molecular size, PEGylation can alter the distribution and elimination characteristics of a drug, leading to improved pharmacokinetics researchgate.netbroadpharm.com. For example, PEGylation has been shown to increase the circulation time and reduce the immunogenicity of therapeutic proteins ump.edu.pl. In the context of drug carriers like liposomes and nanoparticles, incorporating PEG, often on the surface, can stabilize their structure and increase circulation time ump.edu.plresearchgate.net. Azide-terminated PEGs, including those with shorter PEG chains like m-PEG3-Azide, can be used to functionalize the surface of nanoparticles or liposomes via click chemistry, contributing to enhanced stability and circulation time researchgate.net.

The controlled and predictable nature of conjugations involving azide-PEG linkers via click chemistry allows for precise modification of drug carriers, which is crucial for optimizing their pharmacokinetic profiles and achieving targeted delivery biochempeg.com.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
m-PEG3-Azide74654-06-1

Note: While PubChem Substance ID 329824994 is associated with "a-Man-PEG3-Azide" sigmaaldrich.com, the primary compound of focus, m-PEG3-Azide (methoxy-PEG3-azide), is widely listed with CAS 74654-06-1 and PubChem CID 74654-06-1 or similar identifiers broadpharm.comchemsrc.comconju-probe.com. The CID 74654-06-1 is used here as it directly corresponds to the CAS number for m-PEG3-Azide.m-PEG3-Azide is a chemical compound widely utilized in chemical biology research, particularly in the development of advanced drug delivery systems. It functions as a versatile linker molecule, incorporating a polyethylene glycol (PEG) chain and a terminal azide group. The PEG component contributes to the molecule's hydrophilicity, enhancing its solubility in aqueous environments broadpharm.com. The azide functional group is a key feature, enabling highly specific and efficient conjugation reactions, most notably through click chemistry broadpharm.comcd-bioparticles.netbiochempeg.com. This reactivity allows m-PEG3-Azide to be readily coupled with molecules containing complementary functional groups such as alkynes, BCN (bicyclo[6.1.0]nonyne), or DBCO (dibenzocyclooctyne), forming a stable triazole linkage broadpharm.comcd-bioparticles.net. The molecular formula of m-PEG3-Azide is C7H15N3O3, and its molecular weight is approximately 189.2 g/mol broadpharm.comchemsrc.comconju-probe.com. Its Chemical Abstracts Service (CAS) number is 74654-06-1 broadpharm.comchemsrc.comconju-probe.com.

Applications of M Peg3 Azide in Chemical Biology Research

Strategies for Drug Delivery Systems

The integration of m-PEG3-Azide and similar azide-functionalized PEG linkers is a significant strategy in the design and synthesis of sophisticated drug delivery systems cd-bioparticles.netbiochempeg.com. The ability of the azide (B81097) group to participate in click chemistry provides a controlled and predictable method for conjugating therapeutic agents, targeting ligands, or imaging moieties to drug carriers such as nanoparticles, liposomes, or polymeric scaffolds biochempeg.com. This precision in conjugation is essential for creating delivery systems with tailored properties, including enhanced stability and biocompatibility biochempeg.com. Researchers leverage these characteristics to engineer systems capable of targeted and controlled release of therapeutic and diagnostic agents biochempeg.com. PEGylation, the broader concept of attaching PEG chains, is a well-established technique for improving the pharmacokinetic profile of drugs researchgate.net.

Responsive Release Systems and Triggered Delivery

Responsive release systems are designed to deliver their payload in response to specific internal or external stimuli, offering a pathway to targeted and controlled drug activity acs.orgresearchgate.netnih.gov. The azide functionality of m-PEG3-Azide, when incorporated into drug delivery platforms, can play a role in achieving triggered release, often mediated by click chemistry reactions.

One approach involves the creation of dynamic systems that capture and subsequently release therapeutic payloads. For instance, a system was developed using acrylate-PEG-azide embedded within a polymer network tandfonline.comnih.gov. This network could capture a DBCO-conjugated payload via the azide-DBCO click reaction tandfonline.comnih.gov. The release of the payload was then triggered by incorporating enzymatically-sensitive sequences into the polymer structure, leading to localized and sustained drug release upon enzymatic cleavage tandfonline.comnih.gov.

Another application demonstrates the use of azide-PEG-phosphate ligands to functionalize enzyme-responsive metal-organic frameworks (MOFs) acs.org. These ligands provided colloidal stability and allowed for the click chemistry attachment of imaging agents via the azide groups acs.org. Importantly, they also imparted stimuli-responsive characteristics, enabling the selective release of a drug in response to specific enzymatic activity acs.org. Studies showed increased drug release in cells exhibiting higher levels of the relevant enzyme, confirming the enzyme-triggered release mechanism acs.org.

Furthermore, pH-responsive drug delivery systems have been developed using block copolymers modified through azide-alkyne click chemistry nih.gov. These copolymers self-assemble into vesicles that exhibit pH-dependent stability, disassembling in acidic environments, such as those found within endosomes, to release encapsulated drugs nih.gov.

Enhanced Bioavailability and Pharmacokinetics through PEGylation

PEGylation is a widely adopted strategy to enhance the bioavailability and improve the pharmacokinetic properties of therapeutic agents broadpharm.comcd-bioparticles.netresearchgate.netbroadpharm.comump.edu.pl. m-PEG3-Azide, as a PEG linker, facilitates the covalent attachment of PEG chains to drugs, proteins, peptides, or drug carriers, thereby conferring the advantages associated with PEGylation broadpharm.comcd-bioparticles.netbiochempeg.com.

A primary benefit of PEGylation is the increase in water solubility, which is particularly advantageous for poorly soluble drugs broadpharm.comump.edu.plresearchgate.net. PEGylation also leads to a prolonged circulation half-life by reducing renal clearance and protecting the conjugated molecule from enzymatic degradation researchgate.netnih.govucl.ac.be. The increased hydrodynamic size of the PEGylated conjugate contributes to reduced filtration by the kidneys ucl.ac.be. Additionally, PEGylation can decrease the immunogenicity and antigenicity of biomolecules, minimizing the risk of adverse immune responses broadpharm.comnih.govucl.ac.be.

By modifying the physicochemical properties, such as size and hydrophilicity, PEGylation favorably impacts the distribution and elimination profiles of drugs, leading to improved pharmacokinetics researchgate.netbroadpharm.com. For instance, PEGylation has been shown to extend the circulation time and decrease the immunogenicity of therapeutic proteins ump.edu.pl. In the context of drug delivery vehicles like liposomes and nanoparticles, the incorporation of PEG, often on their surface, enhances their stability and prolongs their circulation in the bloodstream ump.edu.plresearchgate.net. Azide-terminated PEGs, including shorter chain variants like m-PEG3-Azide, can be used for the precise functionalization of these carriers via click chemistry, contributing to improved stability and extended systemic circulation researchgate.net.

The ability to form stable linkages through click chemistry using azide-PEG linkers allows for precise control over the modification of drug carriers, which is critical for optimizing their pharmacokinetic behavior and achieving effective targeted delivery biochempeg.com.

Advanced Research Directions and Methodological Considerations

Computational Studies and Mechanistic Insights Related to Azide (B81097) Chemistry

Computational chemistry provides powerful tools to investigate the fundamental principles governing the reactivity and interactions of azide-containing molecules like m-PEG3-Azide. These studies offer mechanistic insights that complement experimental findings and guide the design of new chemical entities and reactions.

Density Functional Theory (DFT) is a primary computational method used to study the thermodynamics and kinetics of azide reactions, particularly the azide-alkyne cycloaddition. rsc.org Such studies allow for the detailed exploration of reaction pathways, the calculation of activation energies, and the characterization of transition states. For the bulk azide-alkyne cycloaddition, computational analysis can help elucidate the reaction mechanism, such as whether it proceeds via a concerted or stepwise pathway. researchgate.net For example, large negative values of activation entropy calculated for the formation of triazole adducts suggest a concerted mechanism. researchgate.net

Computational models can analyze how substituents on both the azide and the alkyne influence reaction rates. rsc.orgnih.gov For instance, in SPAAC reactions, the reactivity of the strained alkyne is directly related to its degree of bending; computational analysis can quantify this distortion and correlate it with activation barriers. nih.gov Similarly, using electron-withdrawing groups on the azide can accelerate the reaction, a phenomenon that can be predicted and explained through Frontier Molecular Orbital (FMO) theory and other computational analyses. nih.gov

Table 2: Representative Calculated Activation Energies for Azide Reactions

Reaction Type Reactants Computational Method Activation Energy (kJ/mol)
Bulk Azide-Alkyne Cycloaddition 1-Azidodecane + Phenyl Propargyl Ether Isoconversional Kinetics 82 ± 1
Azide Decomposition Phenylsulfonyl Azide DFT B3LYP Varies by mechanism
Singlet Nitrene Addition Methylnitrene + Methane B3LYP/6-311++G(d,p) ~50

This table includes examples of activation energies determined through experimental data supported by computational analysis for various reactions involving the azide functional group. researchgate.netresearchgate.net

The azide group is capable of participating in a range of noncovalent interactions that are crucial for determining molecular conformation and crystal packing. nih.gov Computational studies have been employed to investigate intermolecular contacts between azides and pnictogen, chalcogen, and halogen atoms. nih.gov These analyses reveal that London dispersion forces are a dominant stabilizing factor in these interactions, complemented by significant electrostatic contributions. nih.gov The interaction energies for such contacts are typically weak, in the range of -1.0 to -5.5 kcal/mol. nih.gov

The development of novel chemical reagents is increasingly being accelerated by predictive modeling and machine learning. malvernpanalytical.com Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structures with their properties or activities, can be applied to predict the reactivity or biological compatibility of new azide-containing compounds. nih.gov

By creating large datasets of known azide reagents and their experimentally determined properties (e.g., reaction rates, stability), machine learning algorithms can be trained to predict the performance of hypothetical new structures. arxiv.org These models can use various molecular descriptors, such as electronic properties, steric parameters, or topological indices, as input features. nih.gov This in silico screening approach allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources. cas.org For example, predictive models could be used to design novel azide-based linkers for PROTACs or new crosslinkers for hydrogels by optimizing for properties like solubility, reactivity, and metabolic stability before they are ever synthesized in a lab. medchemexpress.comcas.org

Emerging Applications and Future Perspectives of m-PEG3-Azide

The unique properties of m-PEG3-Azide, combining a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with a versatile azide group, position it as a valuable tool in the expanding field of bioorthogonal chemistry. nih.govbroadpharm.com This field focuses on chemical reactions that can occur within living systems without interfering with native biological processes. chimia.chui.ac.id Advanced research is leveraging the azide functionality of molecules like m-PEG3-Azide for applications beyond simple ligation, venturing into controlled cleavage, complex molecular synthesis, and sophisticated in vivo studies. eurjchem.comnih.gov

Bioorthogonal Cleavage Reactions

While bioorthogonal reactions are predominantly used for ligation (joining molecules), a contrary and emerging strategy involves bioorthogonal bond cleavage. nih.gov This approach allows for the controlled release of molecules or the activation of a probe at a specific time and location. The azide group, a cornerstone of bioorthogonal chemistry, can participate in reactions that lead to bond cleavage, notably through variations of the Staudinger ligation. nih.govresearchgate.net

In this context, the azide moiety of m-PEG3-Azide can be engineered into a cleavable linker system. For instance, an α-azido ether construct can be cleaved via a Staudinger reaction. researchgate.net The initial reaction of the azide with a phosphine (B1218219) leads to an intermediate that, instead of forming a stable amide bond as in the classic Staudinger ligation, fragments to release the linked components. nih.govresearchgate.net This "traceless" Staudinger ligation can be harnessed to release a PEGylated molecule, where the m-PEG3 portion enhances solubility and biocompatibility before its controlled release. nih.gov

The development of such cleavage strategies is less mature than ligation chemistry but holds significant promise for applications like prodrug activation and controlled release of imaging agents or therapeutic payloads within a cellular environment. nih.govu-tokyo.ac.jp

Diversity-Oriented Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), is prized for its efficiency and specificity. pcbiochemres.comrsc.org These features make it an ideal tool for diversity-oriented synthesis, a strategy aimed at rapidly generating large collections of structurally diverse molecules for screening in drug discovery and chemical biology. rsc.org

m-PEG3-Azide serves as an excellent building block in this approach. It can be reliably "clicked" onto a variety of alkyne-containing molecular scaffolds. By systematically reacting m-PEG3-Azide with a library of different alkynes, researchers can create a diverse set of molecules that all share a common hydrophilic PEG tail. This systematic introduction of a short, water-soluble PEG chain can be used to modulate the physicochemical properties, such as solubility and cell permeability, of the resulting compounds in a predictable manner.

One research approach has utilized the combination of diverse azide-containing compounds with difluorinated cyclooctynes to create a library of potential enzyme inhibitors. rsc.org Employing a reagent like m-PEG3-Azide in such a workflow would allow for the synthesis of a focused library of PEGylated compounds, enabling the systematic exploration of how hydrophilicity impacts biological activity or pharmacokinetic properties. vectorlabs.com This strategy of using bioorthogonal reactions to "stitch together" fragments has become a powerful tool for building molecular complexity and discovering novel bioactive compounds. nih.gov

Expanding the Scope of Bioorthogonal Chemistry in Vivo

Translating bioorthogonal reactions from in vitro settings to live organisms (in vivo) presents significant challenges, including potential toxicity of reagents and the need for fast reaction kinetics at low concentrations. researchgate.netaip.org The azide group is well-suited for in vivo applications due to its small size, stability, and biological inertness. nih.gov Molecules like m-PEG3-Azide are part of the expanding toolkit for these complex biological studies. mdpi.comresearchgate.net

The hydrophilic PEG component of m-PEG3-Azide can improve the pharmacokinetic properties of molecules it is attached to, which is a critical consideration for in vivo applications. The choice between CuAAC and SPAAC is pivotal for live-animal studies. rsc.org

CuAAC: While highly efficient, the copper catalyst required for this reaction can be toxic to cells and organisms. researchgate.netwebsite-files.com Researchers have developed specialized ligands and nanoparticle-based copper delivery systems to mitigate this toxicity, enabling its use in some in vivo applications like tumor therapy in zebrafish models. researchgate.net

SPAAC: This copper-free click reaction, which pairs an azide with a strained cyclooctyne (B158145) (e.g., DBCO), avoids copper toxicity and has become a preferred method for in vivo chemistry. pcbiochemres.comrsc.org The main challenge has been the bulky, hydrophobic nature of many cyclooctynes, which can lead to non-specific interactions. nih.gov Using a soluble and biocompatible reagent like m-PEG3-Azide helps to counterbalance the properties of the reactive partner. vectorlabs.com

These in vivo reactions have enabled non-invasive imaging of biomolecules, such as glycans, in organisms like zebrafish and mice, and are being explored for targeted drug delivery and diagnostics. researchgate.netmdpi.com The continued development of bioorthogonal reagents like m-PEG3-Azide is crucial for advancing these frontiers in real-time molecular imaging and therapy within living systems. aip.org

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing m-PEG3-Azide, and what analytical techniques are essential for confirming its purity and structural integrity?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution reactions between methoxy-PEG derivatives and azide-containing precursors. Critical steps include controlling reaction stoichiometry, temperature (e.g., 25–50°C), and inert atmospheres to prevent azide degradation. Post-synthesis, purity should be validated via ¹H/¹³C NMR (to confirm PEG spacer integration and azide functionality) and HPLC-MS (to detect unreacted precursors or byproducts). Quantifying residual solvents via GC-MS is also recommended for biomedical applications .

Q. How should m-PEG3-Azide be stored to maintain stability, and what indicators suggest compromised reagent integrity?

  • Methodological Answer: Store under anhydrous conditions at –20°C in amber vials to prevent photodegradation. Monitor for color changes (yellowing indicates decomposition) and perform periodic FT-IR spectroscopy to verify the azide peak at ~2100 cm⁻¹. Loss of reactivity in control CuAAC (copper-catalyzed azide-alkyne cycloaddition) reactions is a functional indicator of degradation .

Advanced Research Questions

Q. How can reaction parameters be optimized when using m-PEG3-Azide in CuAAC to minimize copper-induced side reactions in biological systems?

  • Methodological Answer: To reduce copper toxicity:

  • Use low catalyst concentrations (e.g., 0.1–1 mol% Cu(I)) with stabilizing ligands like tris(benzyltriazolylmethyl)amine (TBTA).
  • Incorporate ascorbic acid as a reducing agent to maintain Cu(I) oxidation state.
  • Evaluate alternatives like strain-promoted azide-alkyne cycloaddition (SPAAC) for copper-free conditions. Validate efficiency via LC-MS or fluorescence quenching assays .

Q. What strategies exist for resolving contradictory data in m-PEG3-Azide conjugation efficiency across different experimental models (e.g., in vitro vs. in vivo)?

  • Methodological Answer: Systematically test variables:

  • Solvent polarity : PEG hydration in aqueous vs. organic phases affects accessibility.
  • Temperature/pH : Adjust to mimic physiological conditions (e.g., 37°C, pH 7.4).
  • Competing biomolecules : Pre-treat in vivo samples with blocking agents (e.g., BSA) to reduce nonspecific binding. Use control experiments with inert PEG analogs to isolate confounding factors .

Q. How can computational modeling predict m-PEG3-Azide’s behavior in complex biological systems, and how are these models validated?

  • Methodological Answer: Employ molecular dynamics (MD) simulations to study PEG chain flexibility and azide group solvation. Docking studies (e.g., AutoDock Vina ) predict binding affinities with target proteins. Validate models by correlating simulations with experimental

  • Surface plasmon resonance (SPR) for binding kinetics.
  • Fluorescence polarization for conformational changes.
  • Discrepancies guide iterative model refinement .

Q. What are the best practices for designing experiments to study m-PEG3-Azide’s pharmacokinetics while ensuring reproducibility?

  • Methodological Answer:

  • Dose-response studies : Use a range of molar ratios (1:1 to 1:10, azide:target) to identify saturation points.
  • Time-course assays : Track conjugation efficiency at multiple timepoints (e.g., 1–24 hours).
  • Blinded analysis : Assign sample codes randomly to reduce bias in data interpretation.
  • Open-source protocols : Publish detailed methods, including instrument calibration data and raw datasets, to enhance reproducibility .

Methodological Considerations

  • Data Integrity : Maintain lab notebooks with timestamps, raw data backups, and metadata (e.g., batch numbers, ambient conditions). Use electronic lab notebooks (ELNs) for version control .
  • Ethical Reporting : Disclose any deviations from published protocols and negative results to avoid publication bias. Cross-validate findings with orthogonal techniques (e.g., MALDI-TOF and SDS-PAGE ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.